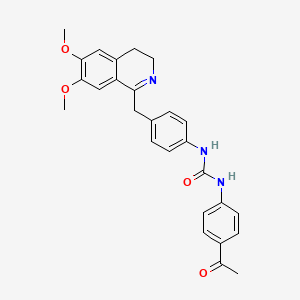

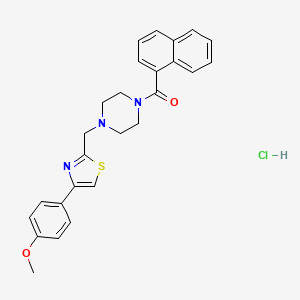

3,4-dimethyl-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-dimethyl-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide, commonly known as DMB, is a sulfonamide-based compound that has gained significant attention in the scientific community due to its wide range of applications. DMB is a potent inhibitor of the enzymes carbonic anhydrase IX and XII, which are overexpressed in various types of cancer.

Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibitors

Compounds incorporating 1,3,5-triazine moieties substituted with morpholine, among other groups, have been synthesized and tested for their inhibition activity against human carbonic anhydrase (CA) isoforms. These isoforms, including hCA I, II, IX, and XII, are involved in physiological processes, and their inhibition can be therapeutically relevant in conditions such as glaucoma, epilepsy, obesity, and cancer. Notably, compounds with morpholine substitutions showed significant inhibition against the tumor-associated hCA IX, suggesting potential for anticancer applications (Nabih Lolak et al., 2019) and (Nabih Lolak et al., 2019).

Antioxidant and Enzyme Inhibition

A series of novel benzenesulfonamides incorporating 1,3,5-triazine moieties and substituted with morpholine were investigated for their antioxidant properties and as inhibitors for acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with neurodegenerative diseases and pigmentation disorders. The synthesized compounds showed moderate antioxidant activity and significant inhibition against AChE and BChE, indicating their potential in the treatment of Alzheimer's and Parkinson's diseases (Nabih Lolak et al., 2020).

Photosensitizers for Photodynamic Therapy

New compounds containing benzenesulfonamide derivatives were synthesized and characterized for their application in photodynamic therapy, a treatment method for cancer. These compounds, particularly those substituted with morpholine and related groups, showed high singlet oxygen quantum yield, making them promising candidates as Type II photosensitizers for cancer treatment (M. Pişkin et al., 2020).

Antimicrobial Activity

Sulfonamide derivatives carrying morpholine and related groups have been synthesized and evaluated for their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Some compounds showed higher activity than standard reference drugs, indicating their potential as novel antimicrobial agents (M. Ghorab et al., 2017).

Propiedades

IUPAC Name |

3,4-dimethyl-N-(4-morpholin-4-ylbut-2-ynyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c1-14-5-6-16(13-15(14)2)22(19,20)17-7-3-4-8-18-9-11-21-12-10-18/h5-6,13,17H,7-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYNREHFEQDXMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC#CCN2CCOCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-2-[1-(2-chloro-4-nitrophenyl)-1H-pyrrol-2-yl]-2-oxoacetamide](/img/structure/B2735204.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2735209.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorophenyl)urea](/img/structure/B2735211.png)

![2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxypropyl)butanamide](/img/structure/B2735217.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2735218.png)

![1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B2735221.png)

![4-benzoyl-N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2735224.png)